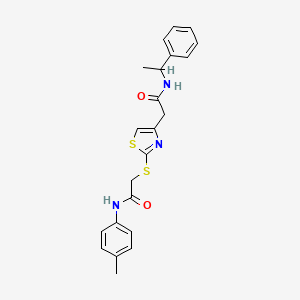
N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide typically involves the formation of the triazole ring followed by the introduction of the cyanomethyl and propyl groups. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the preparation of intermediates, such as 1,2,4-triazole, followed by functionalization to introduce the cyanomethyl and propyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups to the benzamide moiety .
科学研究应用
N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological molecules. This allows the compound to modulate the activity of enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Fluconazole: A triazole antifungal agent with a similar core structure.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness
N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide is unique due to the presence of the cyanomethyl and propyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various applications .
属性
IUPAC Name |
N-(cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-2-9-18(10-7-15)14(20)12-5-3-4-6-13(12)19-11-8-16-17-19/h3-6,8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRXGPHESHCANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=CC=C1N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2707956.png)
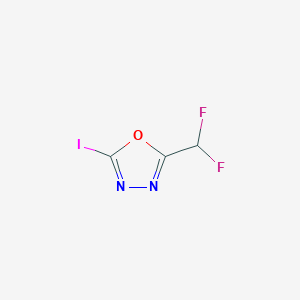
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B2707960.png)
![2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2707962.png)
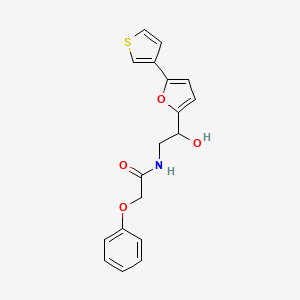
![1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B2707964.png)
![3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2707965.png)
![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)
![ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2707967.png)
![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)
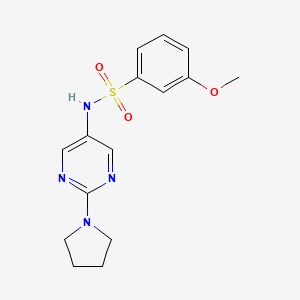
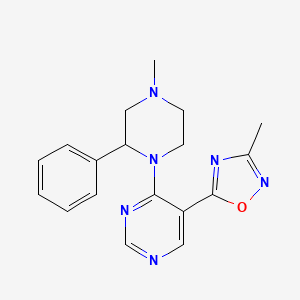
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)
